molecular formula C19H16BrNO3 B214606 5-bromo-3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one

5-bromo-3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B214606
M. Wt: 386.2 g/mol
InChI Key: VEVPQYNODQMPCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one is a synthetic organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 5-bromoindole and phenylacetic acid.

    Step 1: The 5-bromoindole undergoes an allylation reaction using allyl bromide in the presence of a base such as potassium carbonate to form 1-allyl-5-bromoindole.

    Step 2: The 1-allyl-5-bromoindole is then subjected to a Friedel-Crafts acylation reaction with phenylacetic acid chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the 2-oxo-2-phenyl-ethyl group.

    Step 3: Finally, the compound undergoes a hydroxylation reaction using an oxidizing agent such as hydrogen peroxide to introduce the hydroxy group at the 3-position, yielding the final product.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The hydroxy group at the 3-position can undergo oxidation to form a carbonyl group, resulting in the formation of a ketone.

    Reduction: The carbonyl group in the 2-oxo-2-phenyl-ethyl moiety can be reduced to form an alcohol.

    Substitution: The bromine atom at the 5-position can be substituted with various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium azide, sodium methoxide, or primary amines in the presence of a base.

Major Products:

    Oxidation: Formation of a ketone at the 3-position.

    Reduction: Formation of an alcohol at the 2-position.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a lead compound in drug discovery and development.

Mechanism of Action

The mechanism of action of 1-allyl-5-bromo-3-hydroxy-3-(2-oxo-2-phenyl-ethyl)-1,3-dihydro-indol-2-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the hydroxy, carbonyl, and bromine groups allows for multiple modes of interaction, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules and pathways, leading to the observed biological effects.

Comparison with Similar Compounds

    1-Allyl-3-hydroxy-3-(2-oxo-2-phenyl-ethyl)-1,3-dihydro-indol-2-one: Lacks the bromine atom at the 5-position.

    1-Allyl-5-bromo-3-(2-oxo-2-phenyl-ethyl)-1,3-dihydro-indol-2-one: Lacks the hydroxy group at the 3-position.

    1-Allyl-5-bromo-3-hydroxy-1,3-dihydro-indol-2-one: Lacks the 2-oxo-2-phenyl-ethyl group.

Uniqueness: 5-bromo-3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one is unique due to the presence of all three functional groups: the bromine atom at the 5-position, the hydroxy group at the 3-position, and the 2-oxo-2-phenyl-ethyl group. This combination of functional groups provides a unique set of chemical properties and reactivity, making it a valuable compound for various applications in scientific research.

Properties

Molecular Formula

C19H16BrNO3

Molecular Weight

386.2 g/mol

IUPAC Name

5-bromo-3-hydroxy-3-phenacyl-1-prop-2-enylindol-2-one

InChI

InChI=1S/C19H16BrNO3/c1-2-10-21-16-9-8-14(20)11-15(16)19(24,18(21)23)12-17(22)13-6-4-3-5-7-13/h2-9,11,24H,1,10,12H2

InChI Key

VEVPQYNODQMPCH-UHFFFAOYSA-N

SMILES

C=CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=CC=C3)O

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=CC=C3)O

Origin of Product

United States

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